

Umbralisib: A Comparative Analysis of R- and S-Enantiomers in Kinase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the R- and S-enantiomers of umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K δ) and casein kinase 1-epsilon (CK1 ϵ). Umbralisib has been investigated for the treatment of various hematologic malignancies. Understanding the stereochemistry and its impact on activity is crucial for rational drug design and development.

Executive Summary

Umbralisib, as an active pharmaceutical ingredient, is the S-enantiomer, identified by its IUPAC name: 2-[(1S)-1-[4-Amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one. Experimental data demonstrates that the S-enantiomer is the significantly more active form, exhibiting potent inhibition of PI3K δ and CK1 ϵ . The R-enantiomer is considered to be the less active stereoisomer.

Data Presentation: Quantitative Comparison of Enantiomeric Activity

The following tables summarize the available quantitative data for the inhibitory activities of the S-enantiomer of umbralisib and a qualitative comparison for the R-enantiomer.

Table 1: PI3Kδ Inhibitory Activity



Enantiomer	IC50 / EC50 (nM)	Potency Comparison
S-Enantiomer (Umbralisib)	22.2[1][2]	Highly Potent
R-Enantiomer	At least 20-fold less active than the S-enantiomer[3][4][5]	Significantly Less Potent

Table 2: CK1s Inhibitory Activity

Enantiomer	EC50 (μM)	Potency Comparison
S-Enantiomer (Umbralisib)	6.0[1]	Potent
R-Enantiomer	Described as the less active enantiomer; specific IC50/EC50 not available in the reviewed literature.	Less Potent

Experimental Protocols

Detailed experimental protocols for determining the inhibitory activity of kinase inhibitors like umbralisib are essential for reproducing and verifying these findings. Below are generalized methodologies for the key assays.

PI3Kδ Kinase Assay (Biochemical Assay)

A typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) for PI3K δ would involve the following steps:

- Reagents and Materials:
 - Recombinant human PI3Kδ enzyme.
 - Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
 - ATP (adenosine triphosphate), often radiolabeled (e.g., [y-32P]ATP or [y-33P]ATP) or a fluorescent analog.



- Test compounds (S- and R-enantiomers of umbralisib) dissolved in a suitable solvent (e.g., DMSO).
- Assay buffer (e.g., HEPES, MgCl₂, DTT).
- Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system.

Procedure:

- A series of dilutions of the test compounds are prepared.
- \circ The recombinant PI3K δ enzyme is incubated with the test compounds for a predetermined period (e.g., 15-30 minutes) at room temperature in the assay buffer.
- The kinase reaction is initiated by adding a mixture of the substrate (PIP2) and ATP.
- The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated, and the amount of product (phosphorylated PIP2, i.e., PIP3) is quantified. This can be done by measuring the remaining ATP using a luminescent assay like Kinase-Glo®, where the light output is proportional to the amount of ATP remaining.
- The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CK1E Kinase Assay (Biochemical Assay)

Similarly, a biochemical assay to determine the EC50 for CK1ε would follow these general steps:

- Reagents and Materials:
 - Recombinant human CK1ε enzyme.
 - Peptide substrate specific for CK1ε.

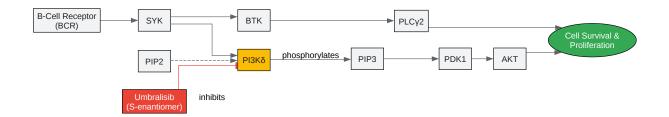


- ATP, often radiolabeled or used in conjunction with a luminescence-based detection method.
- Test compounds (S- and R-enantiomers of umbralisib) in a suitable solvent.
- Assay buffer.
- Detection reagents.
- Procedure:
 - Serial dilutions of the test compounds are prepared.
 - The CK1ε enzyme is pre-incubated with the test compounds.
 - The kinase reaction is started by the addition of the peptide substrate and ATP.
 - After a defined incubation period, the reaction is stopped.
 - The amount of phosphorylated peptide is quantified. This can be achieved through various methods, including scintillation counting for radiolabeled ATP or luminescence/fluorescence-based assays.
 - The EC50 values are determined by analyzing the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by umbralisib and a typical experimental workflow for evaluating its enantiomers.

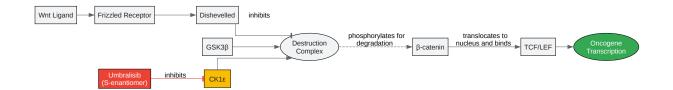


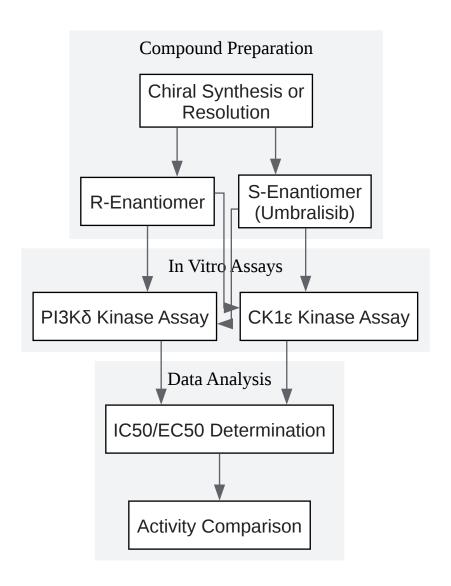


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PI3Kδ Signaling Pathway Inhibition







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